molecular formula C21H19N5O4 B2363213 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide CAS No. 1251602-14-8

2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2363213
CAS RN: 1251602-14-8
M. Wt: 405.414
InChI Key: UREWJUYYTGLECK-UHFFFAOYSA-N
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Description

Triazolopyrazines are a class of heterocyclic compounds that contain a pyrazine ring fused with a 1,2,4-triazole ring . They have been synthesized and studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step reaction sequence. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by various analytical techniques, including NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents: The compound’s unique structure makes it a promising candidate for developing anti-inflammatory drugs. Researchers have investigated its potential as an inhibitor of human 11β-hydroxysteroid dehydrogenase-type 1 (11β-HSD-1) and P38α mitogen-activated protein (MAP) kinase . These enzymes play crucial roles in inflammation pathways, and inhibiting them could lead to novel therapeutic interventions.

Antimalarial Activity: Interestingly, this compound has demonstrated effectiveness as an antimalarial agent . Its mechanism of action and potential synergy with existing antimalarial drugs warrant further exploration.

Energetic Materials

Explosives and Propellants: While not widely studied, derivatives of 1,2,4-triazolo[4,3-a]pyridines have been investigated for their potential as energetic materials. For instance, 4,4′,5,5′-tetraamino-3,3′-azo-bis-1,2,4-triazole, a related compound, exhibits high thermal stability and good calculated detonation performances . Further research could explore similar properties for our compound.

Cancer Research

Targeting Enzymes: Given the compound’s diverse biological activities, it’s worth exploring its potential in cancer research. For instance, derivatives of 1,2,4-triazolo[4,3-a]pyrazines have been evaluated against cancer cell lines and c-Met kinase . Investigating our compound’s effects on cancer-related pathways could yield valuable insights.

Mechanism of Action

Target of Action

Similar compounds have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 and P38 α mitogen-activated (MAP) kinase . These proteins play crucial roles in various biological processes, including inflammation and glucose metabolism.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . For instance, inhibition of an enzyme could result in decreased production of a particular metabolite.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. For instance, inhibition of 11β-hydroxysteroid dehydrogenase-type 1 could affect glucocorticoid metabolism, while inhibition of P38 α MAP kinase could impact inflammatory response pathways .

Pharmacokinetics

Similar compounds have been shown to possess good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential interaction with multiple targets. For instance, it could lead to decreased inflammation due to inhibition of P38 α MAP kinase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate could all potentially impact the compound’s effectiveness . .

properties

IUPAC Name

2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-14-6-3-4-9-17(14)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)30-16-8-5-7-15(12-16)29-2/h3-12H,13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWJUYYTGLECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide

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